[2-[Acetyl(benzenesulfonyl)amino]phenyl] acetate
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Overview
Description
[2-[Acetyl(benzenesulfonyl)amino]phenyl] acetate: is an organic compound characterized by the presence of an acetyl group, a benzenesulfonyl group, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[Acetyl(benzenesulfonyl)amino]phenyl] acetate typically involves the acetylation of 2-aminophenyl acetate followed by sulfonylation with benzenesulfonyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Acetylation: 2-aminophenyl acetate is reacted with acetic anhydride in the presence of a base to form the acetylated intermediate.
Sulfonylation: The acetylated intermediate is then treated with benzenesulfonyl chloride in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of [2-[Acetyl(benzenesulfonyl)amino]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and sulfonyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and exhibit similar biological activities, such as enzyme inhibition.
Phenyl Acetate Derivatives: Compounds with the phenyl acetate moiety can also participate in similar chemical reactions and have comparable applications.
Uniqueness:
Structural Features: The combination of acetyl, benzenesulfonyl, and phenyl acetate groups in a single molecule provides unique reactivity and interaction profiles.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility compared to other similar compounds.
Properties
IUPAC Name |
[2-[acetyl(benzenesulfonyl)amino]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-12(18)17(23(20,21)14-8-4-3-5-9-14)15-10-6-7-11-16(15)22-13(2)19/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSCGDULEKWVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1OC(=O)C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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